molecular formula C10H14ClN3O4 B14237822 2,2'-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol) CAS No. 383369-27-5

2,2'-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol)

Cat. No.: B14237822
CAS No.: 383369-27-5
M. Wt: 275.69 g/mol
InChI Key: AGHFLOFJUNCVDV-UHFFFAOYSA-N
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Description

2,2’-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol) is a chemical compound with the molecular formula C10H15ClN3O4 It is known for its unique structure, which includes an amino group, a chloro group, and a nitro group attached to a phenyl ring, along with two ethan-1-ol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol) typically involves the reaction of 4-amino-2-chloro-5-nitroaniline with ethylene oxide. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The reaction can be represented as follows:

[ \text{4-Amino-2-chloro-5-nitroaniline} + 2 \text{Ethylene oxide} \rightarrow \text{2,2’-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol)} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

2,2’-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules. These interactions can lead to the inhibition or activation of specific enzymes or receptors, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[(4-Amino-3-nitrophenyl)azanediyl]di(ethan-1-ol)
  • 2,2’-[(2-Amino-4-nitrophenyl)azanediyl]di(ethan-1-ol)

Uniqueness

2,2’-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol) is unique due to the presence of the chloro group, which can significantly influence its reactivity and interactions compared to similar compounds

Properties

CAS No.

383369-27-5

Molecular Formula

C10H14ClN3O4

Molecular Weight

275.69 g/mol

IUPAC Name

2-[4-amino-2-chloro-N-(2-hydroxyethyl)-5-nitroanilino]ethanol

InChI

InChI=1S/C10H14ClN3O4/c11-7-5-8(12)10(14(17)18)6-9(7)13(1-3-15)2-4-16/h5-6,15-16H,1-4,12H2

InChI Key

AGHFLOFJUNCVDV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)N(CCO)CCO)[N+](=O)[O-])N

Origin of Product

United States

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